N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine
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Overview
Description
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine typically involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C. This is followed by a reaction with various sodium azides . Another method involves the Knoevenagel reaction, where 8-formyl-7-hydroxy coumarin is treated with N,N-disubstituted cyano acetamides in the presence of piperidine .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve the use of green chemistry principles, such as using green solvents and catalysts. These methods aim to reduce the environmental impact of chemical synthesis while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Substitution reactions often involve the use of alkyl halides and bases .
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, substituted coumarins, and various oxidized forms of the compound .
Scientific Research Applications
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Used in the production of perfumes and fabric conditioners due to its pleasant fragrance
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine involves its interaction with various molecular targets and pathways. The compound can interfere with tumor microenvironment lactate flux, inhibiting the influx of lactate in tumor cells expressing MCT1 and MCT4 . This mechanism is particularly relevant in the context of its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine include:
7-Hydroxycoumarin: Known for its antimicrobial and anticancer properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure to warfarin.
Uniqueness
Its ability to interfere with lactate flux in tumor cells also highlights its potential as a novel anticancer agent .
Properties
CAS No. |
645352-43-8 |
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Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-[ethyl-(3-formyl-2-oxochromen-7-yl)amino]acetic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-15(7-13(17)18)11-4-3-9-5-10(8-16)14(19)20-12(9)6-11/h3-6,8H,2,7H2,1H3,(H,17,18) |
InChI Key |
XJEFOJUVACXCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O |
Origin of Product |
United States |
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